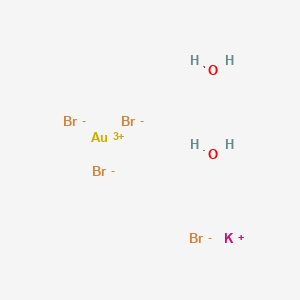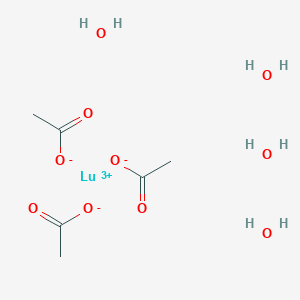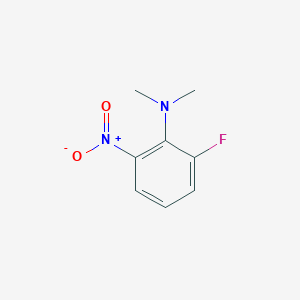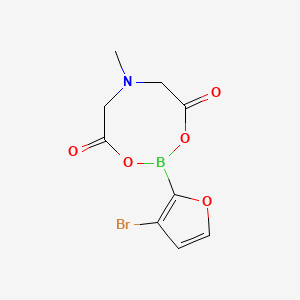
Chromium ethylene diamine chloride
Vue d'ensemble
Description
Chromium ethylene diamine chloride is a useful research compound. Its molecular formula is C6H26Cl3CrN6O and its molecular weight is 356.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ethylene Oligomerization and Polymerization:
- Complexes such as [2,6-bis(2-benzimidazolyl)pyridyl]chromium chlorides and others bearing pyrrolide-imine ligands are highly active for ethylene oligomerization and polymerization. They produce broad molecular weight polyethylenes with high selectivity for α-olefins, indicating potential applications in polyethylene production and polymerization of polymers (Zhang et al., 2006); (Gibson et al., 2002).
Catalytic Activities:
- Bis(indenyl)chromium and dinuclear chromium complexes exhibit catalytic activity for polymerization of ethylene and hydrogenation of styrene to ethylbenzene. This suggests their use in industrial polymerization processes (Heinemann et al., 1996); (Jie et al., 2009).
Polyethylene Production:
- Certain chromium pre-catalysts are noted for their activities towards ethylene polymerization, leading to highly linear polyethylenes, which are crucial in producing various grades of polyethylene (Zhang et al., 2016).
Oxidation of Alcohols:
- Poly(methyl methacrylate) resins with bound chromium (VI) reagents effectively oxidize alcohols to carbonyl compounds, making them useful for selective alcohol conversion and easy re-use (Hassanein et al., 1992).
Spectrophotometric Analysis:
- Chromium(IV, V)-EDTA complexes are used in a stable, spectrophotometric method for determining cobalt(II) and chromium(VI) in solutions, highlighting its utility in chemical analysis (Ohashi et al., 1989).
Thermal Decomposition:
- The thermal decomposition of trans-difluoro bis-(ethylenediamine) chromium (III) chloride and related compounds can lead to the formation of Cr2O3, indicating potential applications in material synthesis and chemical processing (Guindy et al., 1999).
Propriétés
IUPAC Name |
ethane-1,2-diamine;trichlorochromium;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H8N2.3ClH.Cr.H2O/c3*3-1-2-4;;;;;/h3*1-4H2;3*1H;;1H2/q;;;;;;+3;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAGGVWNWZLZBV-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(CN)N.C(CN)N.O.Cl[Cr](Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H26Cl3CrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















